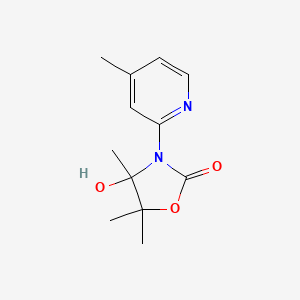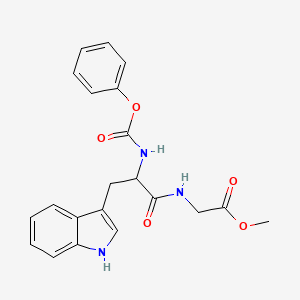
methyl N-(phenoxycarbonyl)tryptophylglycinate
Descripción general
Descripción
Methyl N-(phenoxycarbonyl)tryptophylglycinate is a synthetic compound with the molecular formula C21H21N3O5 It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of a phenoxycarbonyl group attached to the tryptophan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(phenoxycarbonyl)tryptophylglycinate typically involves the following steps:
Protection of the Tryptophan Amino Group: The amino group of tryptophan is protected using a suitable protecting group, such as a carbamate derivative.
Formation of the Phenoxycarbonyl Derivative: The protected tryptophan is then reacted with phenoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the phenoxycarbonyl derivative.
Coupling with Glycine: The phenoxycarbonyl-tryptophan derivative is coupled with glycine methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(phenoxycarbonyl)tryptophylglycinate can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The phenoxycarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Hydroxyl derivatives of the phenoxycarbonyl group.
Substitution: Substituted derivatives with various functional groups replacing the phenoxycarbonyl group.
Aplicaciones Científicas De Investigación
Methyl N-(phenoxycarbonyl)tryptophylglycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl N-(phenoxycarbonyl)tryptophylglycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with receptors that recognize tryptophan derivatives, thereby modulating their activity.
Enzyme Inhibition: Inhibiting enzymes involved in the metabolism of tryptophan, leading to altered levels of tryptophan metabolites.
Signal Transduction: Affecting signal transduction pathways that involve tryptophan or its derivatives.
Comparación Con Compuestos Similares
Methyl N-(phenoxycarbonyl)tryptophylglycinate can be compared with other similar compounds, such as:
N-(phenoxycarbonyl)tryptophan: Lacks the glycine moiety, which may affect its biological activity and chemical reactivity.
Methyl N-(phenoxycarbonyl)glycinate: Lacks the tryptophan moiety, which may limit its applications in biological systems.
Phenoxycarbonyl-tryptophan derivatives: Various derivatives with different substituents on the phenoxycarbonyl group, which can influence their properties and applications.
The uniqueness of this compound lies in its combined structural features of tryptophan and glycine, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-[[3-(1H-indol-3-yl)-2-(phenoxycarbonylamino)propanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-28-19(25)13-23-20(26)18(24-21(27)29-15-7-3-2-4-8-15)11-14-12-22-17-10-6-5-9-16(14)17/h2-10,12,18,22H,11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKPLIBUADGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289741.png)
![2-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4289743.png)
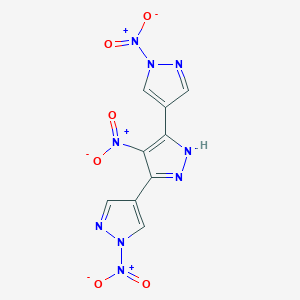
![4-PHENYL-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4289767.png)
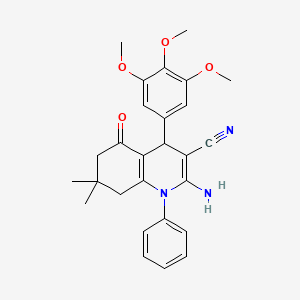
![2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)
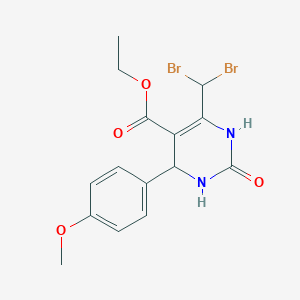
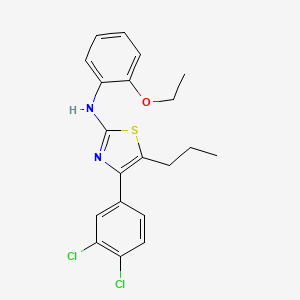
![PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE](/img/structure/B4289817.png)
![4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide](/img/structure/B4289829.png)
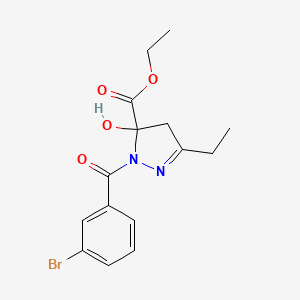
![ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4289839.png)
![2-(2,4-DICHLOROBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4289850.png)
